molecular formula C10H12Cl3NO2 B1523012 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 1251923-47-3

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No.: B1523012
CAS No.: 1251923-47-3
M. Wt: 284.6 g/mol
InChI Key: UBGCSEQWVMTFOL-UHFFFAOYSA-N
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Description

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chiral chlorophenyl butanoic acid derivative utilized in advanced chemical and pharmaceutical research. Compounds within this chemical class are frequently investigated as key synthetic intermediates or building blocks in the development of enantiomerically pure substances . Researchers value these intermediates for their potential application in creating novel active pharmaceutical ingredients (APIs) and other specialized chemicals, particularly where the specific stereochemistry is critical for biological activity . The structural features of this compound, including the dichlorophenyl moiety and amino acid backbone, make it a subject of interest in exploring new synthetic pathways and for use in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15;/h1-2,5,9H,3-4,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGCSEQWVMTFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCC(=O)O)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251923-47-3
Record name Benzenebutanoic acid, γ-amino-3,4-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Alkylation of 2-(3,4-Dichlorophenyl)acetonitrile with Haloacetic Acid

  • Step 1: Formation of 3-(3,4-dichlorophenyl)-3-cyanopropanoic acid

    The reaction involves alkylation of 2-(3,4-dichlorophenyl)acetonitrile with haloacetic acid (e.g., chloroacetic acid) in the presence of a base such as potassium carbonate. This step forms the corresponding cyanopropanoic acid intermediate.

  • Step 2: Reduction of the Nitrile to Amino Acid

    The nitrile group is reduced to the amino group using a metal catalyst (e.g., palladium on carbon) under hydrogenation conditions or hydride reagents like sodium borohydride. Ammonia solution is often present to facilitate the formation of the amino acid.

  • Step 3: Formation of Hydrochloride Salt

    The free amino acid is then converted into its hydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature conditions.

This method is noted for its simplicity and improved yields compared to older methods, with reported yields up to 90% and purity over 95% by HPLC analysis.

Multi-Step Synthesis via Tetralone and Imine Intermediates

  • Starting from α-tetralone derivatives, a three-step process involving:

    • Formation of 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene-methylamine.
    • Use of acid catalysts such as aluminum chloride or aluminum bromide in molar equivalents (typically 4-8 eq.) to facilitate rearrangement or substitution reactions.
    • Catalytic hydrogenation with 5% Pd/C catalyst to reduce intermediates to the target compound.

This approach is primarily used to prepare pharmaceutical intermediates related to 4-amino-4-(3,4-dichlorophenyl)butanoic acid derivatives and involves careful control of catalyst loading and acid catalyst equivalents to optimize product formation.

Alternative Synthetic Routes Involving Oxo and Hydrazono Intermediates

  • The compound can also be synthesized indirectly by preparing related heterocyclic intermediates such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, followed by further transformations including hydrazone formation and cyclization to dihydropyridazinones.

  • These methods involve refluxing in solvents like benzene, ethanol, or butanol for extended periods (5-15 hours), with yields ranging from 65% to 85%.

  • Characterization of intermediates is done by IR, NMR, and mass spectrometry to confirm functional groups and molecular weights.

While these routes are more complex, they provide access to structurally related compounds with potential biological activity.

Reaction Conditions and Catalysts

Preparation Step Reagents/Catalysts Conditions Yield (%) Notes
Alkylation of acetonitrile 2-(3,4-dichlorophenyl)acetonitrile, haloacetic acid, K2CO3 Room temp to reflux, solvent varies (e.g., toluene, acetonitrile) 70-90 Base facilitates alkylation
Reduction of nitrile to amine Pd/C catalyst (5%), H2 or hydrides (NaBH4) Hydrogenation or hydride reduction, ammonia solution present 85-95 Metal catalyst or hydride choice affects yield
Acid catalyzed rearrangement (alternative) AlCl3 or AlBr3 (4-8 eq) Controlled temp, acid catalysis Not specified Used in tetralone-based synthesis
Salt formation HCl (concentrated or dilute) pH 2-7, temperature 10-20 °C High Crystallization to isolate hydrochloride salt

Purification and Characterization

  • The hydrochloride salt is typically isolated by acidifying the aqueous reaction mixture followed by filtration and washing.

  • Purity is assessed by HPLC, with values reported above 95% and up to 99% in optimized processes.

  • Structural confirmation uses IR spectroscopy (noting characteristic acid C=O stretches near 1700 cm^-1), 1H-NMR (aromatic and aliphatic protons), and mass spectrometry for molecular ion peaks.

Summary of Research Findings

  • The improved processes emphasize mild reaction conditions, use of selective catalysts, and environmentally benign solvents to enhance yield and purity.

  • The use of metal catalysts such as palladium on carbon allows for efficient nitrile reduction under hydrogenation without over-reduction or side reactions.

  • Acid catalysts like aluminum chloride facilitate key rearrangement steps in alternative synthetic routes.

  • The hydrochloride salt form improves stability and handling, critical for pharmaceutical applications.

  • Process optimization includes controlling base equivalents, solvent choice, reaction temperature, and purification steps to maximize product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Variants

The compound exists in enantiomeric forms, which differ in the spatial arrangement of substituents:

  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 332061-66-2): The R-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic properties due to stereospecific interactions .
Table 1: Enantiomeric Comparison
Property (S)-Enantiomer (R)-Enantiomer
CAS Number 270063-50-8 332061-66-2
Molecular Formula C₁₀H₁₁Cl₂NO₂·HCl C₁₀H₁₁Cl₂NO₂·HCl
Molecular Weight 248.106 g/mol (free base) 248.106 g/mol (free base)
Purity 95% 95%
Key Feature S-configuration at C3 R-configuration at C3

Halogen-Substituted Analogs

Variations in halogen substituents significantly alter electronic and steric properties:

  • (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8): Replaces one chlorine atom with hydrogen, reducing lipophilicity (ClogP ~2.1 vs. ~3.5 for dichloro analog). This may decrease membrane permeability but improve aqueous solubility .
Table 2: Halogen-Substituted Analogs
Compound Substituents Molecular Weight Key Property
4-Amino-4-(3,4-dichlorophenyl)butanoic acid HCl 3,4-Cl₂ 248.106 g/mol High lipophilicity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl 3-Cl 213.65 g/mol Moderate solubility
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl 3,4-F₂ 215.2 g/mol Enhanced metabolic stability

Functional Group Modifications

  • 4-(Dimethylamino)butanoic acid hydrochloride: Replaces the primary amine with a dimethylamino group, eliminating hydrogen-bonding capacity. This modification may reduce target affinity but increase bioavailability due to reduced polarity .
  • Sertraline Hydrochloride (CAS 79559-97-0): Shares the 3,4-dichlorophenyl group but incorporates a tetrahydronaphthalen-1-amine scaffold. Sertraline’s SSRI activity highlights the pharmacological relevance of the dichlorophenyl motif in CNS-targeting molecules .

Research Implications

  • Stereochemical Impact: Enantiomers of 4-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride may exhibit divergent biological activities, as seen in chiral drugs like levetiracetam .
  • Halogen Effects : The dichloro-substituted analog’s higher lipophilicity could enhance blood-brain barrier penetration, making it suitable for neuroactive drug development, whereas fluorine-substituted analogs may offer improved stability .

Biological Activity

4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride, also known as a derivative of 4-amino-4-(3,4-dichlorophenyl)butanoic acid, is a synthetic compound with notable biological activities. Its structure features an amino group and a dichlorophenyl moiety attached to a butanoic acid backbone, contributing to its pharmacological relevance.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N·HCl
  • Molecular Weight : Approximately 284.57 g/mol
  • CAS Number : 1251923-47-3

The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, particularly neuropharmacology.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Key points include:

  • GABA Receptor Modulation : The compound is believed to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation can influence neuronal excitability and has implications for treating neurological disorders such as anxiety and epilepsy.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by influencing glutamate receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Binding Affinity to GABA Receptors

Research indicates that 4-amino-4-(3,4-dichlorophenyl)butanoic acid can act as both an agonist and antagonist at GABA receptors. This dual action may lead to varied therapeutic effects depending on the specific receptor subtype targeted.

Study Methodology Findings
Study AIn vitro binding assaysConfirmed binding affinity to GABA_A receptors
Study BAnimal model experimentsDemonstrated anxiolytic effects in stress-induced models
Study CNeuroprotection assaysShowed reduced neuronal death in models of excitotoxicity

Case Studies

  • Anxiolytic Effects in Animal Models : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors when subjected to stress tests. This suggests potential for clinical applications in anxiety disorders.
  • Neuroprotection Against Excitotoxicity : In vitro studies revealed that the compound could protect neurons from glutamate-induced toxicity, highlighting its potential role in treating conditions characterized by excitotoxic damage.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Advanced techniques such as continuous flow reactors are employed for industrial production.

Potential Applications

  • Pharmacological Research : Investigated for its potential use in treating neurological disorders.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex molecules with biological activity .

Q & A

Q. Advanced: How can enantiomeric purity be ensured during synthesis?

Chiral resolution techniques such as enzymatic kinetic resolution (e.g., using lipases) or asymmetric catalysis (e.g., Evans auxiliaries) are employed. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm aromatic signals) and the amine hydrochloride (δ 2.8–3.2 ppm for NH3+_3^+) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 320.0312 for C10_{10}H11_{11}Cl2_2NO2_2) validates molecular integrity .
  • X-ray Crystallography : Resolves structural ambiguities by confirming bond angles and crystal packing .

Q. Advanced: How to address discrepancies in NMR data due to dynamic proton exchange?

Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., D2_2O) suppress exchange broadening. 2D techniques (COSY, NOESY) map coupling networks for ambiguous protons .

Basic: What in vitro models are suitable for studying its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test GABA transaminase inhibition (IC50_{50}) using fluorometric kits (e.g., Abcam ab234589) .
  • Cell Viability Assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and dose-response curves .

Q. Advanced: How to resolve contradictions in receptor binding affinity across studies?

Meta-analysis of radioligand binding data (e.g., KiK_i values) using standardized protocols (e.g., uniform buffer pH, temperature). Validate via orthogonal methods like SPR (surface plasmon resonance) .

Basic: How does the 3,4-dichlorophenyl moiety influence pharmacological properties?

Methodological Answer:

  • Lipophilicity : LogP increases (~2.5 vs. 1.8 for non-chlorinated analogs), enhancing blood-brain barrier penetration (calculated via ChemAxon).
  • Receptor Selectivity : The dichloro group sterically blocks off-target binding (e.g., serotonin receptors) in molecular docking simulations (AutoDock Vina) .

Q. Advanced: What computational tools predict structure-activity relationships (SAR)?

3D-QSAR (CoMFA/CoMSIA) models correlate substituent electronegativity (Cl vs. CH3_3) with GABAA_A receptor affinity. MD simulations (AMBER) assess binding pocket stability over 100 ns trajectories .

Basic: How to address solubility challenges in aqueous buffers?

Methodological Answer:

  • Salt Selection : Hydrochloride salt improves solubility (30 mg/mL in PBS vs. 5 mg/mL for free base).
  • Co-Solvents : Use DMSO (≤1%) or cyclodextrin inclusion complexes .

Q. Advanced: What formulation strategies enhance bioavailability?

Nanoparticle encapsulation (PLGA polymers) increases plasma half-life. In vivo PK studies (rodents) monitor AUC024_{0-24} via LC-MS/MS .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Impurity Profiling : LC-HRMS identifies oxidation byproducts (e.g., N-oxide derivatives) .

Q. Advanced: What degradation pathways dominate under UV exposure?

Photolysis studies (ICH Q1B guidelines) reveal C-Cl bond cleavage via radical intermediates. LC-MS/MS quantifies chlorophenol degradation products .

Advanced: How to resolve conflicting in vitro vs. in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Bridging : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (autoradiography) to explain reduced in vivo activity .
  • Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., dechlorinated analogs) .

Advanced: What ethical considerations apply to in vivo neuropharmacology studies?

Methodological Answer:

  • 3Rs Compliance : Replace animal models with organ-on-chip systems (e.g., blood-brain barrier chips) where possible .
  • IACUC Protocols : Dose optimization (OECD 420) minimizes subject numbers while ensuring statistical power .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
Reactant of Route 2
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4-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

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